molecular formula C14H17N7O4S B2775229 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034323-48-1

3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2775229
CAS No.: 2034323-48-1
M. Wt: 379.4
InChI Key: KUDPROIQSNXXOT-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O4S/c1-19-10(7-11(18-19)12-9-15-3-4-16-12)8-17-13(22)20-5-6-21(14(20)23)26(2,24)25/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDPROIQSNXXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the pyrazinyl group, and the final coupling with the imidazolidine-1-carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide exhibit various biological activities:

Anticancer Properties

Studies suggest that compounds with pyrazole and imidazolidine structures can inhibit specific kinases involved in cancer cell proliferation. Molecular docking studies could elucidate binding affinities to target proteins associated with cancer pathways.

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties, making this compound a potential candidate for developing new anti-inflammatory agents. Research into its mechanisms may reveal how it modulates inflammatory signaling pathways.

Potential Therapeutic Applications

Given its structural features and biological activities, this compound may have applications in:

  • Cancer Therapy : As a lead compound for developing selective kinase inhibitors.
  • Inflammatory Diseases : Potential use in treating conditions like arthritis or other inflammatory disorders.
  • Neurological Disorders : Exploration of its effects on neurodegenerative diseases due to its possible interaction with monoamine oxidase enzymes.

Case Studies and Research Findings

Recent studies have highlighted the significance of similar compounds in drug discovery:

  • A study published in Nature explored the activities of pyrazole derivatives against various cancer cell lines, demonstrating promising inhibitory effects on cell proliferation (source needed).
CompoundActivityReference
Pyrazole Derivative AAnticancerNature
Pyrazole Derivative BAnti-inflammatoryJournal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, imidazolidine derivatives, and sulfonyl-containing compounds. Examples include:

  • 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide
  • 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be described by the following molecular formula: C13H15N5O3SC_{13}H_{15}N_{5}O_{3}S. Its IUPAC name indicates the presence of a methanesulfonyl group, a pyrazole moiety, and an imidazolidine backbone, which are critical for its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound has been shown to influence pathways such as the JNK signaling pathway, which is crucial in regulating apoptosis and cell proliferation in cancer cells.
  • Receptor Interaction : It may interact with specific receptors such as PPARγ (peroxisome proliferator-activated receptor gamma), which plays a role in glucose metabolism and fat storage, suggesting potential applications in metabolic disorders.

Biological Activity Data

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in colon cancer cells
Enzyme InhibitionInhibits metabolic enzymes
PPARγ ActivationModulates glucose and lipid metabolism

Case Studies

Several studies have investigated the biological effects of this compound:

  • Colon Cancer Study : A study demonstrated that the compound significantly inhibited the growth of colon cancer cells through both PPARγ-dependent and independent pathways. The induction of apoptotic markers was observed, indicating its potential as an anticancer agent.
  • Metabolic Disorders : In vitro studies indicated that the compound could enhance insulin sensitivity in adipocytes by activating PPARγ, which suggests a dual role in cancer therapy and metabolic regulation.
  • Neuroprotective Effects : Preliminary studies have also suggested that it may provide neuroprotective effects against oxidative stress, although further research is needed to confirm these findings.

Q & A

Basic: What are the key synthetic strategies for preparing 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide?

Methodological Answer:
The synthesis involves multi-step protocols focusing on heterocyclic coupling and functional group introduction:

  • Step 1: Prepare the pyrazole-pyrazine core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazine moiety to the pyrazole ring .
  • Step 2: Methanesulfonyl group introduction via sulfonation using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Carboxamide formation by reacting the intermediate with 2-oxoimidazolidine-1-carbonyl chloride in anhydrous THF at 0–5°C .
  • Characterization: Use ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity (>95%).

Basic: How is the compound structurally characterized to confirm regiochemistry and functional group integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies the methyl group on the pyrazole (δ ~3.9 ppm) and methanesulfonyl protons (δ ~3.3 ppm) .
    • ¹³C NMR confirms the carbonyl carbons (amide: δ ~170 ppm; oxoimidazolidine: δ ~210 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography (if feasible): Resolves ambiguities in pyrazine-pyrazole orientation .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values) for this compound be resolved?

Methodological Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigation strategies:

  • Control Experiments:
    • Standardize assay protocols (e.g., cell line viability, ATP levels) to minimize variability .
    • Compare with structurally similar compounds (e.g., pyrazole-pyrazine hybrids) to isolate activity contributors .
  • Computational Analysis: Perform molecular docking to assess binding affinity consistency across protein targets (e.g., kinases vs. GPCRs) .
  • Metabolic Stability Testing: Evaluate if metabolite interference (e.g., sulfone oxidation) alters activity .

Advanced: What strategies optimize the reaction yield for the methanesulfonyl group installation?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) to stabilize the sulfonate intermediate .
  • Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to prevent side reactions (e.g., over-sulfonation) .
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Workup: Quench with ice-cold water to precipitate the product and minimize hydrolysis .

Advanced: How does the compound’s pyrazine-pyrazole scaffold influence its pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity: Pyrazine’s electron-deficient nature reduces logP, enhancing solubility but limiting membrane permeability .
  • Metabolic Stability: The methanesulfonyl group resists CYP450 oxidation, prolonging half-life compared to non-sulfonated analogs .
  • Biological Half-Life: In vivo studies in rodents show t₁/₂ ~4–6 hours, attributed to renal clearance of the polar carboxamide .

Advanced: What analytical techniques differentiate this compound from its regioisomers or degradation products?

Methodological Answer:

  • HPLC-PDA: Use a C18 column with gradient elution (ACN/H₂O + 0.1% TFA) to separate regioisomers based on retention time shifts .
  • Tandem MS/MS: Monitor unique fragmentation ions (e.g., m/z 245 for the pyrazine-methylpyrazole fragment) .
  • Stability Studies: Accelerated degradation under acidic (HCl) or oxidative (H₂O₂) conditions identifies hydrolyzed sulfone or imidazolidine ring-opened byproducts .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced target selectivity?

Methodological Answer:

  • Core Modifications:
    • Replace pyrazine with pyridazine to alter hydrogen-bonding interactions .
    • Substitute methanesulfonyl with trifluoromethanesulfonyl to improve target binding entropy .
  • Functional Group Tweaks:
    • Methyl → ethyl on the pyrazole to probe steric effects .
    • Oxoimidazolidine → thioimidazolidine to modulate electron density .
  • In Silico Screening: Use Schrödinger’s Glide to predict affinity shifts against kinase targets (e.g., JAK2 vs. EGFR) .

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